1,1,1,3,3,3-六(二甲基氨基)二磷腈四氟硼酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

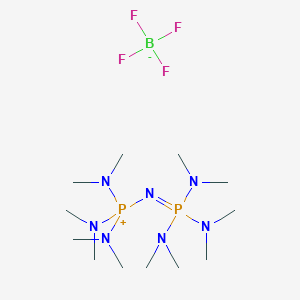

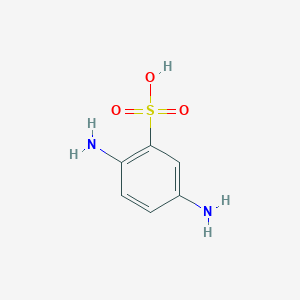

The compound "1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate" is a stable organic fluoride salt that serves as a source of homogeneous, extremely basic solutions of 'naked' fluoride ions. These ions exhibit unprecedented reactivity and selectivity in E2 elimination reactions and are capable of cleaving CSi bonds, generating highly reactive 'naked' carbanions .

Synthesis Analysis

The synthesis of the compound involves treating a solution of 1,1,1,3,3,3-hexakis(dimethylamino)diphosphazenium tetrafluoroborate with a solution of KF under nitrogen and stirring vigorously. After removing KBF4 by suction, the solution is concentrated in vacuo and dried at high temperatures. The product is then slurried in absolute THF, filtered, and dried in a high vacuum to yield colorless crystals .

Molecular Structure Analysis

The molecular structure of related cyclotriphosphazene compounds has been extensively studied using single-crystal X-ray structures. These studies provide insights into the P-N bond distances and the flexible nature of coordination arms present on the cyclophosphazene scaffold . Although the exact molecular structure of the hexakis(dimethylamino)diphosphazenium tetrafluoroborate is not detailed in the provided papers, similar analytical techniques would likely be employed for its characterization.

Chemical Reactions Analysis

The compound is known for its ability to cleave CSi bonds and generate reactive carbanions. It reacts rapidly with partially halogenated alkanes and more slowly with CCl4. The reactivity of similar compounds with various reagents, such as nitriles, has been reported, leading to the formation of new products characterized by NMR, mass, and IR spectra . These studies highlight the compound's potential in synthetic organic chemistry as a reagent for introducing phosphorus-containing groups.

Physical and Chemical Properties Analysis

The compound has a melting point of approximately 152°C and a density of 1.193 g cm^-3. It is very soluble in benzene and fluorobenzene, soluble with deactivation in protic solvents, acetonitrile, DMSO, and sparingly soluble in toluene, dioxane, HMPA, and THF. It is thermally stable up to about 100°C and insensitive to dry oxygen. The compound is commercially available as a 0.5 M solution in benzene and must be stored and handled to rigorously exclude moisture .

Relevant Case Studies

While the provided papers do not include case studies specific to the compound , they do offer insights into the synthesis, characterization, and applications of related phosphazene compounds. For instance, the synthesis of hexakis(pyrenyloxy)cyclotriphosphazene and its photophysical properties have been investigated, which could be relevant to the study of hexakis(dimethylamino)diphosphazenium tetrafluoroborate's properties in various states . Additionally, the coordination behavior of hexakis(3-pyridyloxy)cyclophosphazene with divalent metal ions leading to the formation of metallamacrocycles and coordination polymers provides a precedent for the potential coordination chemistry of the compound .

科学研究应用

相转移催化

磷腈四氟硼酸盐 P2-BF4 用作相转移催化剂,尤其是在指导烯醇负离子烷基化朝向 O-取代。 这种应用利用了它促进反应物从一个相迁移到另一个相的能力,反应发生在另一个相中 .

活性氟化物的合成

该化合物用作制备极具反应活性的裸氟化物的起始原料,方法是与氟化钾 (KF) 反应。 这在需要强氟化物源的各种合成过程中至关重要 .

强非离子碱

作为磷腈碱家族的一部分,它是一种极强的非离子、非带电氮碱。 这种特性在需要高碱性但又无需引入电荷的反应中非常有用 .

分析化学

在分析化学中,磷腈四氟硼酸盐 P2-BF4 可用作校准的参考物质或某些分析程序中的试剂,因为它的性质明确 .

教育目的

作用机制

Target of Action

The primary target of 1,1,1,3,3,3-Hexakis(dimethylamino)diphosphazenium tetrafluoroborate is the enolate ion in organic compounds . The enolate ion plays a crucial role in various organic reactions, serving as a nucleophile in carbon-carbon bond-forming reactions .

Mode of Action

This compound acts as a phase transfer catalyst , facilitating the migration of a reactant from one phase into another phase where reaction occurs . It directs enolate alkylation towards O-substitution , altering the course of the reaction .

Result of Action

The compound’s action results in the alkylation of enolate ions towards O-substitution . This can lead to the formation of different organic compounds compared to reactions without this catalyst. The exact molecular and cellular effects would depend on the specific reactions and compounds involved.

属性

IUPAC Name |

tris(dimethylamino)-[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36N7P2.BF4/c1-14(2)20(15(3)4,16(5)6)13-21(17(7)8,18(9)10)19(11)12;2-1(3,4)5/h1-12H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPIDWCQJGWFENO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)P(=N[P+](N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36BF4N7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473328 |

Source

|

| Record name | Phosphazenium tetrafluoroborate P2-BF4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137334-98-6 |

Source

|

| Record name | Phosphazenium tetrafluoroborate P2-BF4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexakis(dimethylamino)di-phosphazenium BF4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)

![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)